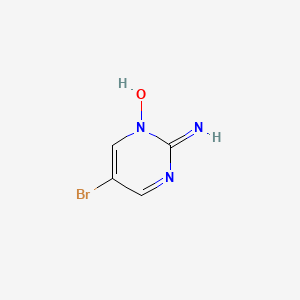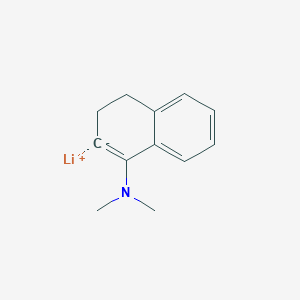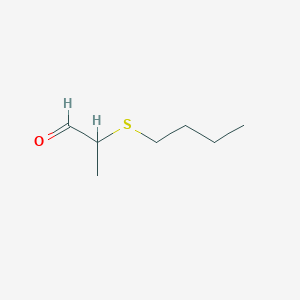
2-(Butylsulfanyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfanyl)propanal is an organic compound that belongs to the family of aldehydes It is characterized by the presence of a butylsulfanyl group attached to the second carbon of a propanal molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Butylsulfanyl)propanal can be synthesized through several methods. One common approach involves the oxidation of 2-(butylsulfanyl)propanol using acidified potassium dichromate (VI) as the oxidizing agent . The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as the oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(Butylsulfanyl)propanoic acid.
Reduction: 2-(Butylsulfanyl)propanol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
2-(Butylsulfanyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(butylsulfanyl)propanal involves its interaction with specific molecular targets. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. The butylsulfanyl group may also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)propanal
- 2-(Ethylsulfanyl)propanal
- 2-(Propylsulfanyl)propanal
Uniqueness
2-(Butylsulfanyl)propanal is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the butylsulfanyl group plays a crucial role in the desired chemical transformations .
Propriétés
Numéro CAS |
85296-31-7 |
|---|---|
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
2-butylsulfanylpropanal |
InChI |
InChI=1S/C7H14OS/c1-3-4-5-9-7(2)6-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
OHPXXHZUQCZVHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
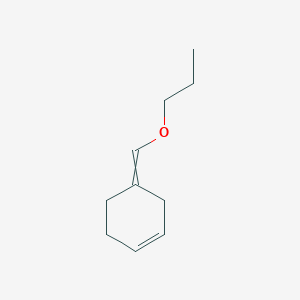
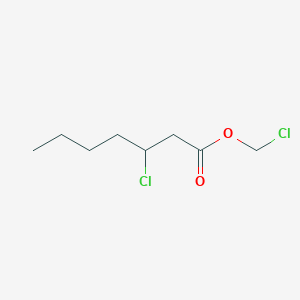
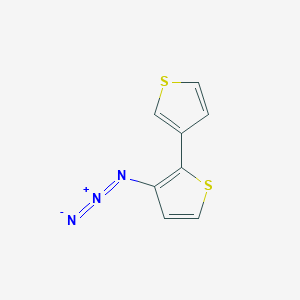

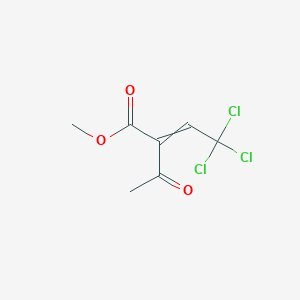
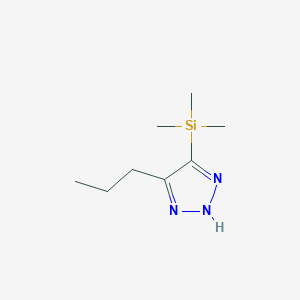
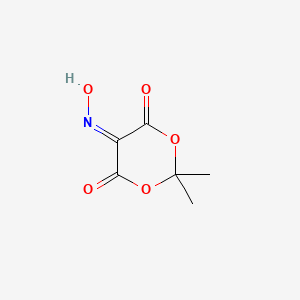
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
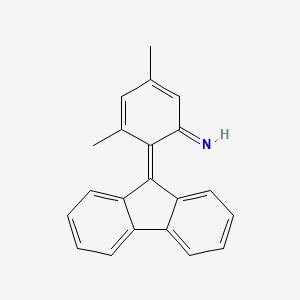
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
